1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid
Overview
Description
1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid is a cyclic amino acid derivative that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound, with the molecular formula C13H15NO4, is known for its unique structural features and reactivity .
Mechanism of Action
Target of Action
It’s known that z-ac4c-oh is a derivative of n4-acetylcytidine (ac4c), a highly conserved rna nucleobase . The formation of ac4C depends on the catalytic activity of N-acetyltransferase 10 (NAT10), the only known protein that produces ac4C .
Mode of Action
Ac4c, the parent compound, is known to play a crucial role in maintaining the stability and aiding the processing of non-coding rnas . It’s also suggested that ac4C RNA likely causes de-condensation of chromatin in the vicinity of DNA lesions, making it accessible for other DNA repair factors involved in the DNA damage response .
Biochemical Pathways
Ac4c is known to influence rna structure and function through post-transcriptional modifications . These modifications are epigenetic and encompass the addition, deletion, or change of chemical groups in RNAs and further modifications of their chemical structure .
Pharmacokinetics
It’s known that the compound is stable at room temperature and soluble in some organic solvents such as chloroform and methanol . Its skin permeation is low, and its lipophilicity is moderate .
Result of Action
Ac4c rna has been associated with various human diseases, especially cancer . It’s suggested that ac4C RNA likely causes de-condensation of chromatin in the vicinity of DNA lesions, making it accessible for other DNA repair factors involved in the DNA damage response .
Action Environment
It’s known that the compound is stable at room temperature and soluble in some organic solvents such as chloroform and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid typically involves the protection of the amino group with a benzyloxycarbonyl (CBZ) group, followed by cyclization to form the cyclobutane ring. One common method involves the use of cyclobutanecarboxylic acid as a starting material, which is then reacted with benzyl chloroformate under basic conditions to introduce the CBZ group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the CBZ protecting group, revealing the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the CBZ group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the CBZ group.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces the free amine .
Scientific Research Applications
1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Properties
IUPAC Name |
1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-11(16)13(7-4-8-13)14-12(17)18-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJSFBNRXFOUEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363750 | |
Record name | 1-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190004-53-6 | |
Record name | 1-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Benzyloxycarbonylamino)-cyclobutyl-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(((benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid (also referred to as Z-Ac4c) in peptide research?
A1: this compound, or Z-Ac4c, serves as a valuable building block in peptide research. This is because the Ac4c residue, a Cα,α-dialkylated glycine, exhibits a strong tendency to induce β-turn and helix conformations in peptides. [] This conformational rigidity makes it a useful tool for designing peptides with predictable structures and biological activities.
Q2: How does the structure of Ac4c contribute to its conformational preferences?
A2: X-ray diffraction studies on Ac4c-containing peptides reveal that the cyclobutyl ring within Ac4c causes a significant expansion of the τ(N–Cα–C′) bond angle compared to a regular tetrahedral geometry. [] This structural feature, combined with the restricted rotation around the Cα-C' bond due to the cyclic nature of the cyclobutyl ring, limits the conformational freedom of Ac4c and strongly favors the formation of β-turns and helices in peptides.
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